molecular formula C5H11NO3S B12862813 Pyrrolidin-1-ylmethanesulfonic Acid CAS No. 776265-88-4

Pyrrolidin-1-ylmethanesulfonic Acid

Cat. No.: B12862813
CAS No.: 776265-88-4
M. Wt: 165.21 g/mol
InChI Key: WEWYBOJOBPEIAK-UHFFFAOYSA-N
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Description

Pyrrolidin-1-ylmethanesulfonic acid is a compound that features a pyrrolidine ring attached to a methanesulfonic acid group. This compound is part of the broader class of sulfonic acids, which are known for their strong acidic properties and their ability to act as catalysts in various chemical reactions. The presence of the pyrrolidine ring adds unique structural and chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-1-ylmethanesulfonic acid typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows: [ \text{Pyrrolidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-ylmethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to form sulfinic acids.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfonates

    Reduction: Sulfinic acids

    Substitution: Substituted pyrrolidine derivatives

Scientific Research Applications

Pyrrolidin-1-ylmethanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including esterification and alkylation.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of pyrrolidin-1-ylmethanesulfonic acid involves its ability to donate protons due to the presence of the sulfonic acid group. This property makes it an effective catalyst in various chemical reactions. The pyrrolidine ring can interact with molecular targets through hydrogen bonding and hydrophobic interactions, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

    Pyrrolidine: A simple cyclic secondary amine with similar structural features but lacking the sulfonic acid group.

    Methanesulfonic Acid: A strong acid with similar acidic properties but lacking the pyrrolidine ring.

    Pyrrolidin-2-one: A lactam with a similar ring structure but different functional groups.

Uniqueness: Pyrrolidin-1-ylmethanesulfonic acid is unique due to the combination of the pyrrolidine ring and the sulfonic acid group. This combination imparts both basic and acidic properties to the compound, making it versatile in various chemical reactions and applications.

Properties

CAS No.

776265-88-4

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

pyrrolidin-1-ylmethanesulfonic acid

InChI

InChI=1S/C5H11NO3S/c7-10(8,9)5-6-3-1-2-4-6/h1-5H2,(H,7,8,9)

InChI Key

WEWYBOJOBPEIAK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CS(=O)(=O)O

Origin of Product

United States

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